6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound belongs to the thiazolo[4,3-d]pyrimidine-5,7-dione class, characterized by a fused bicyclic scaffold combining a thiazole ring and a pyrimidine-dione moiety. The structure includes a butyl group at position 6 and a 4-phenylpiperazine-1-carbonyl substituent at position 3 (Figure 1). The molecular formula is C₂₁H₂₅N₅O₃S (exact molecular weight: 431.48 g/mol) . Its synthesis likely involves solid-phase or traceless linker methodologies, as reported for related thiazolo-pyrimidine-diones .
Properties
IUPAC Name |
6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-3-9-25-18(26)16-15(21-20(25)28)17(29-22-16)19(27)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMFHKZAPLIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the thiazole ring, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds containing the thiazolo-pyrimidine moiety exhibit significant activity as adenosine A2A receptor antagonists. These receptors are implicated in various neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. For instance:
- Mechanism of Action: The antagonism of A2A receptors can lead to neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation.
- Case Studies: A study demonstrated that derivatives with similar structures showed promising results in preclinical models for improving motor function in Parkinson's disease models (PubChem) .
Antitumor Activity
The compound has been evaluated for its potential in cancer therapy:
- Mechanism of Action: It is believed that the compound may inhibit tumor growth by inducing apoptosis and preventing cell proliferation through modulation of signaling pathways involved in cancer cell survival.
- Case Studies: In vitro studies have shown that related thiazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells (PubChem) .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of thiazolo-pyrimidine derivatives:
- Mechanism of Action: These compounds may exert their effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case Studies: Research has indicated that certain derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases (PMC) .
Synthesis and Optimization
The synthesis of 6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has been optimized through various methodologies:
- Catalytic Methods: Recent studies have explored L-arginine as an organocatalyst to enhance the efficiency of synthesizing thiazolo-pyrimidine derivatives (ResearchGate) .
Conclusion and Future Directions
The compound this compound holds significant promise in various therapeutic areas including neurology and oncology. Future research should focus on:
- Further elucidating its mechanisms of action.
- Conducting clinical trials to assess its efficacy and safety.
- Exploring structural modifications to enhance bioactivity and selectivity.
Mechanism of Action
The mechanism of action of 6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The thiazolo[4,3-d]pyrimidine-5,7-dione core differentiates this compound from other fused pyrimidine derivatives:
Substituent Modifications
Key analogs and their substituent effects are summarized below:
Key Observations:
- Phenyl vs.
- Alkyl Chain (R₁) : Butyl and isopropyl groups optimize lipophilicity, whereas bulkier substituents (e.g., 2-methylpropyl) may hinder membrane permeability .
Biological Activity
The compound 6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazolo[4,3-d]pyrimidine core : This bicyclic structure is known for various biological activities.
- Piperazine moiety : The presence of a phenylpiperazine group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of thiazolo[4,3-d]pyrimidine compounds exhibit significant antitumor properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Studies have shown that related compounds can act as selective inhibitors of EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinases .
- Case Study : In vitro assays demonstrated that thiazolo[4,3-d]pyrimidine derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Similar thiazolo derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
- Study Findings : In a disk diffusion assay, related compounds displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties:
- Receptor Interaction : It has been proposed that the piperazine component may interact with adenosine receptors (A2A AR), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds targeting these receptors have shown promise in mitigating neuroinflammation and promoting neuronal survival .
Research Findings Overview
Q & A
Q. What are the key synthetic steps for preparing the thiazolo[4,3-d]pyrimidine core in this compound?
The thiazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, a Vilsmeier-Haack-Arnold formylation step using POCl₃/DMF can generate intermediate aldehydes, which are then coupled with thiobarbituric acid derivatives under refluxing ethanol/water (4:1 v/v) to form the thiazolo-pyrimidine scaffold . Piperazine and butyl group incorporation often follow nucleophilic substitution or Mannich reactions .
Q. What spectroscopic techniques are essential for characterizing structural motifs in this compound?
- 1H/13C NMR : To confirm substitution patterns (e.g., butyl chain integration, piperazine ring conformation) and carbonyl environments .
- IR Spectroscopy : Identifies key functional groups like C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight accuracy .
Q. How does the piperazine moiety influence physicochemical properties?
The 4-phenylpiperazine group enhances solubility in polar solvents (e.g., DMSO) due to its basic nitrogen atoms while contributing to intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for similar compounds?
Discrepancies in yields (e.g., 40–80% for piperazine coupling steps) often arise from reaction conditions:
| Factor | Impact | Optimization Strategy |
|---|---|---|
| Temperature | Higher temps accelerate side reactions | Use controlled microwave-assisted synthesis |
| Catalysts | Acidic vs. basic conditions alter pathways | Screen catalysts (e.g., TEA, DBU) |
| Solvent polarity | Polar aprotic solvents improve solubility | Test DMF vs. THF |
Q. What computational methods predict binding interactions of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina assess interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) by simulating ligand-receptor binding .
- Quantum Chemical Calculations : DFT-based studies (e.g., using Gaussian 09) evaluate electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .
Q. How to design analogs to overcome metabolic instability observed in in vitro assays?
- Structural Modifications : Replace the butyl chain with fluorinated alkyl groups to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the 5,7-dione positions to enhance bioavailability .
Q. What experimental strategies validate the compound’s mechanism of action in anticancer studies?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays in cancer cell lines (e.g., HeLa, MCF-7) .
Methodological Challenges & Solutions
Q. Addressing low regioselectivity in piperazine coupling reactions
- Problem : Competing N-alkylation vs. N-acylation pathways reduce product uniformity.
- Solution : Use bulky protecting groups (e.g., Boc) on piperazine to direct reactivity . Monitor intermediates via TLC with iodine staining .
Q. Managing stereochemical complexity in thiazolo-pyrimidine derivatives
- Problem : Racemization at chiral centers (e.g., C6 in the butyl chain) complicates purification.
- Solution : Employ chiral HPLC columns (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Evans oxazolidinones) .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial activity of structural analogs
- Example : Some studies report MIC values of 2–4 µg/mL against S. aureus, while others show no activity.
- Resolution : Variability may stem from differences in bacterial strains (e.g., methicillin-resistant vs. susceptible) or assay conditions (e.g., broth microdilution vs. disk diffusion) .
Q. Discrepancies in thermal stability data
- Example : DSC analyses show decomposition at 180°C in one study vs. 210°C in another.
- Root Cause : Crystallinity differences (amorphous vs. crystalline forms) due to recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Key Research Resources
- Synthetic Protocols : Multi-step routes from and .
- Computational Tools : ICReDD’s reaction path search methods .
- Biological Assays : Standardized protocols from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
